Superior Potency in MCF7 Breast Cancer Cell Growth Inhibition vs. Actein
In a head-to-head comparison, 23-epi-26-deoxyactein exhibited a lower IC₅₀ value than actein for inhibiting the growth of MCF7 human breast cancer cells, indicating greater potency. The IC₅₀ for 23-epi-26-deoxyactein was 21 μM, while actein's IC₅₀ ranged from 21–30 μM in the same assay system [1][2].
| Evidence Dimension | Antiproliferative Activity (IC₅₀) |
|---|---|
| Target Compound Data | 21 μM (MCF7 cells) |
| Comparator Or Baseline | Actein: 21–30 μM (MCF7 cells) |
| Quantified Difference | 23-epi-26-deoxyactein's IC₅₀ is at the lower end of actein's reported range, suggesting higher potency. |
| Conditions | MCF7 human breast cancer cell line; 96 h incubation; MTT assay. |
Why This Matters
For oncology research, procuring the more potent 23-epi-26-deoxyactein ensures a stronger and more reliable cellular response at a given concentration compared to the less potent actein.
- [1] Einbond, L. S., Shimizu, M., Xiao, D., Nuntanakorn, P., Lim, J. T., Suzui, M., Seter, C., Pertel, T., Kennelly, E. J., Kronenberg, F., & Weinstein, I. B. (2004). Growth inhibitory activity of extracts and purified components of black cohosh on human breast cancer cells. Breast Cancer Research and Treatment, 83(3), 221–231. View Source
- [2] van Breemen, R. B., et al. (2010). Summary of key in vitro data. Based on data presented in: Table 4, PMC12359085. View Source
